Hexadec-9-enal

Pheromone biology Argentine ant control Semiochemical specificity

Hexadec-9-enal, also referred to as (Z)-9-hexadecenal, is a C16 monounsaturated fatty aldehyde characterized by a carbon chain of 16 atoms and a single cis (Z) double bond located at the ninth position from the aldehyde terminus. The compound possesses a molecular weight of 238.41 g/mol and exhibits strong hydrophobicity with a calculated logP of 6.76 and water solubility of 8.1e-05 g/L.

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
Cat. No. B15376362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadec-9-enal
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC=O
InChIInChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,16H,2-6,9-15H2,1H3
InChIKeyQFPVVMKZTVQDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadec-9-enal (Z)-9-Hexadecenal C16:1 Aldehyde Baseline for Procurement Evaluation


Hexadec-9-enal, also referred to as (Z)-9-hexadecenal, is a C16 monounsaturated fatty aldehyde characterized by a carbon chain of 16 atoms and a single cis (Z) double bond located at the ninth position from the aldehyde terminus [1]. The compound possesses a molecular weight of 238.41 g/mol and exhibits strong hydrophobicity with a calculated logP of 6.76 and water solubility of 8.1e-05 g/L [2]. It is primarily documented as a behaviorally active semiochemical—a sex pheromone component in multiple lepidopteran species and a trail pheromone component in certain ant species—derived from natural glandular sources [3]. The compound's stereochemical configuration is critical to its biological function, as the geometric (E)-isomer demonstrates markedly different activity profiles in multiple bioassay systems [4].

Why Generic C16 Fatty Aldehyde Substitution Fails for Hexadec-9-enal Procurement


Generic substitution among C16 fatty aldehydes is contraindicated due to isomer-dependent bioactivity and blend-specific behavioral function. The geometric (E)-isomer of 9-hexadecenal is essentially inactive in trail-following assays relative to the (Z)-isomer, indicating that stereochemical purity is a functional requirement rather than a minor specification [1]. Similarly, the saturated analog hexadecanal exhibits different substrate specificity in enzymatic assays and cannot be interchanged in pheromone formulations without altering attractant profiles [2]. In complex pheromone blends, such as the six-component aldehyde mixture identified in Heliothis virescens, deletion of (Z)-9-hexadecenal significantly reduces male copulation attempts, demonstrating that this specific component contributes non-redundant behavioral function even when structurally similar aldehydes remain present [3]. These findings establish that procurement decisions must consider both isomeric purity and compound-specific behavioral activity, as substitution with alternative C16 aldehydes or geometric isomers yields demonstrably different biological outcomes.

Hexadec-9-enal Quantitative Differentiation Evidence Against Closest Analogs


Geometric Isomer Specificity: (Z)-9-Hexadecenal vs (E)-9-Hexadecenal Trail-Following Activity

(Z)-9-Hexadecenal is the behaviorally active trail pheromone component in Argentine ant workers, whereas its geometric isomer (E)-9-hexadecenal elicits insignificant trail-following response [1]. In direct choice tests, workers showed no preference between natural gaster extract trails (0.002 ant equiv/cm) and synthetic (Z)-9-hexadecenal trails at 0.2 ng/cm, demonstrating functional equivalence to the natural signal at this concentration [1].

Pheromone biology Argentine ant control Semiochemical specificity

Dose-Response Superiority: Synthetic (Z)-9-Hexadecenal Preference Over Natural Extract

A 10-fold increase in synthetic (Z)-9-hexadecenal trail concentration from 0.2 ng/cm to 2.0 ng/cm caused the synthetic trails to become significantly preferred over natural gaster extract trails by Argentine ant workers [1]. This demonstrates that the synthetic compound can outperform the natural pheromone source at elevated concentrations.

Pheromone formulation Dose-response Argentine ant management

Enzymatic Substrate Differentiation: Palmitoleyl Aldehyde vs Saturated Hexadecanal

In enzymatic assays comparing substrate specificities of unsaturated aldehydes relative to the saturated aldehyde hexadecanal, palmitoleyl aldehyde (C16:1 unsaturated, which includes the 9-hexadecenal structure) demonstrated activity approximately 150% of that observed with the saturated hexadecanal substrate under identical assay conditions [1]. The data indicate that the C16:1 unsaturated aldehyde is a more efficient substrate for the enzyme system tested.

Enzymology Fatty aldehyde metabolism Substrate specificity

Pheromone Blend Component Non-Redundancy: (Z)-9-Hexadecenal Deletion Effect in Heliothis virescens

In the six-component aldehyde sex pheromone blend of Heliothis virescens, (Z)-9-hexadecenal constitutes only 1.0% of the volatile blend emitted by calling females, yet its deletion from the synthetic six-component blend significantly reduced the number of male copulation attempts [1]. This demonstrates that a minor quantitative component can exert disproportionate behavioral influence that cannot be compensated by the remaining five aldehyde components.

Lepidopteran sex pheromone Multi-component blend Copulation behavior

Pheromone Blend Enhancement: Quaternary Blend Including (Z)-Hexadec-9-enal vs Binary Blend in Diatraea saccharalis

In flight tunnel assays with male Diatraea saccharalis (sugarcane borer), a quaternary blend containing (Z)-hexadec-9-enal and hexadecanal added to the previously identified binary blend of (Z,E)-hexadeca-9,11-dienal and (Z)-hexadec-11-enal elicited a significantly higher behavioral response compared to the binary blend alone [1]. Notably, subtracting either (Z)-hexadec-9-enal or hexadecanal individually from the full blend did not reduce attraction, indicating functional redundancy between these two specific aldehydes in this species [1].

Sugarcane pest management Pheromone lure optimization Flight tunnel assay

Species-Specific Ratio Optimization: Geographic Variation in (Z)-9-Hexadecenal Binary Blend Ratios for Helicoverpa assulta

Field tests across three geographic populations of Helicoverpa assulta (Oriental tobacco budworm) demonstrated that the optimal attractive ratio of (Z)-9-hexadecenal to (Z)-11-hexadecenal varies with location: a 20:1 ratio was most attractive in Korea, a 7.5:1 ratio in Thailand, while both blends were equally attractive in China [1]. The addition of the corresponding hexadecenyl acetates to the aldehyde blend increased trap catch in Korea but reduced trap catch in China [1].

Field trapping Pheromone polymorphism Geographic variation

Hexadec-9-enal Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Argentine Ant Trail Pheromone Lures for Pest Management

Procurement of high-purity (Z)-9-hexadecenal (≥95% isomeric purity) is essential for Argentine ant (Linepithema humile) trail pheromone formulations. The compound at 0.2 ng/cm is functionally equivalent to natural ant trail extracts, and at 2.0 ng/cm significantly outperforms natural extracts in choice tests [1]. The (E)-isomer is biologically inactive in this system, making stereochemical purity a critical procurement specification [1]. Applications include pheromone-assisted insecticide sprays and trail disruption strategies for this globally invasive pest species.

Sugarcane Borer (Diatraea saccharalis) Monitoring and Trapping

Formulations containing (Z)-hexadec-9-enal as part of a quaternary blend (combined with hexadecanal, (Z,E)-hexadeca-9,11-dienal, and (Z)-hexadec-11-enal) significantly improve male attraction in flight tunnel assays compared to binary blends lacking these additional aldehydes [2]. This enhanced blend is suitable for pheromone trap lures targeting D. saccharalis, a major pest of sugarcane in Brazil and other producing regions, where insecticide-based control is inefficient due to overlapping pest generations [2].

Helicoverpa assulta Population-Specific Pheromone Lures

(Z)-9-Hexadecenal is a required component in binary aldehyde blends with (Z)-11-hexadecenal for attracting male H. assulta moths, with optimal ratios varying geographically (20:1 in Korea, 7.5:1 in Thailand) [3]. Procurement of individual components rather than pre-mixed blends enables location-specific ratio optimization. The addition of hexadecenyl acetates to aldehyde blends exhibits region-dependent effects (enhanced trap catch in Korea, reduced in China), necessitating separate component sourcing for formulation flexibility [3].

Heliothis virescens Multi-Component Pheromone Research

In Heliothis virescens sex pheromone research, (Z)-9-hexadecenal constitutes a minor but behaviorally essential component (1.0% of volatile blend) whose deletion significantly reduces male copulation attempts [4]. This compound is required for complete six-component aldehyde blends used in fundamental research on moth pheromone communication and for developing species-specific monitoring lures where the full natural blend is necessary for optimal behavioral response [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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